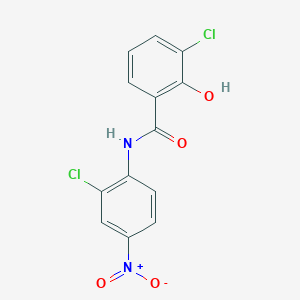![molecular formula C10H16ClNS B13432692 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride](/img/structure/B13432692.png)
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can be achieved through several methods. One common approach involves the Gewald reaction, which is a multi-component reaction that typically involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is favored for its efficiency and the ability to produce a wide range of thiophene derivatives.
Another method involves the intramolecular cyclization of suitable precursors. For example, the heating of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate in dimethylformamide (DMF) can yield the desired compound .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often relies on scalable synthetic routes such as the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent by activating the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. This activation leads to the expression of antioxidant proteins that protect against oxidative damage.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers due to their electronic properties.
Mecanismo De Acción
The anti-inflammatory activity of 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride is primarily associated with its ability to activate the NRF2 pathway . This pathway involves the disruption of the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, leading to the stabilization and activation of NRF2. Activated NRF2 translocates to the nucleus, where it binds to antioxidant response elements (ARE) in the DNA, promoting the expression of genes involved in antioxidant defense and detoxification .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine
- 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)ethanamine hydrochloride stands out due to its specific substitution pattern on the thiophene ring, which imparts unique electronic and steric properties. These properties contribute to its distinct biological activities, such as its potent anti-inflammatory effects through NRF2 activation .
Propiedades
Fórmula molecular |
C10H16ClNS |
|---|---|
Peso molecular |
217.76 g/mol |
Nombre IUPAC |
2-(4,5,6,7-tetrahydro-1-benzothiophen-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c11-6-4-8-2-1-3-10-9(8)5-7-12-10;/h5,7-8H,1-4,6,11H2;1H |
Clave InChI |
CLGJSCOUBJDWBT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)SC=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Thiazol-2-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13432612.png)
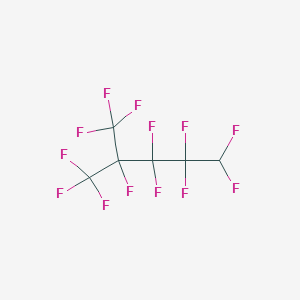
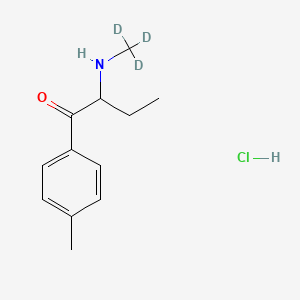
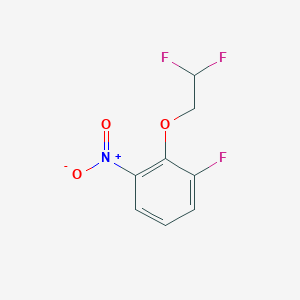
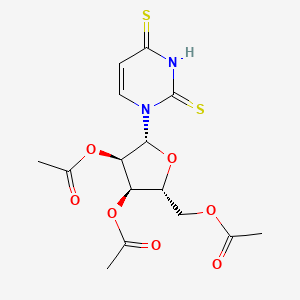

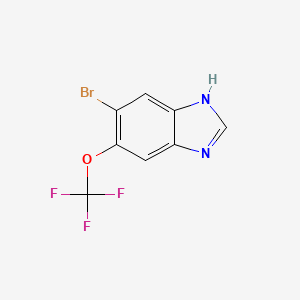
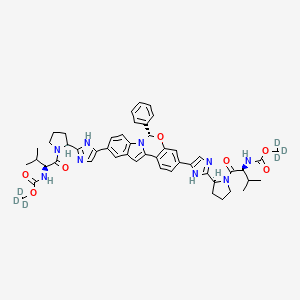
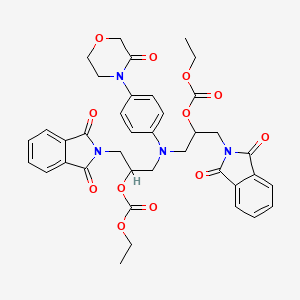
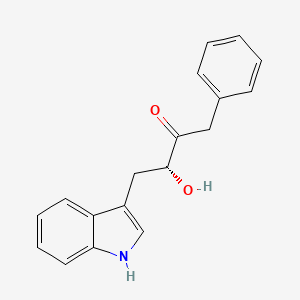
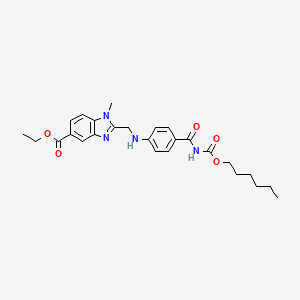
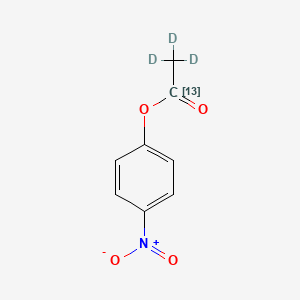
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
